2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a bromophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the acylated bromophenyl compound with a bromonitrophenyl carbamate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE can undergo several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2-BROMO-4-NITROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can affect the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro functional groups but lacks the ester linkage.
4-Bromo-2-nitrophenol: Similar structure but different positioning of functional groups.
2-(4-Bromophenyl)thiophene: Contains a bromophenyl group but with a thiophene ring instead of a nitrophenyl group
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2-bromo-4-nitroanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N2O6/c19-12-3-1-11(2-4-12)16(23)10-28-18(25)8-7-17(24)21-15-6-5-13(22(26)27)9-14(15)20/h1-6,9H,7-8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNRZSKFUZLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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